molecular formula C18H25N B14202191 Piperidine, 1-[1-(phenylethynyl)pentyl]- CAS No. 848598-55-0

Piperidine, 1-[1-(phenylethynyl)pentyl]-

Cat. No.: B14202191
CAS No.: 848598-55-0
M. Wt: 255.4 g/mol
InChI Key: YCWVRBKNGSLXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-[1-(phenylethynyl)pentyl]- is an organic compound belonging to the class of piperidines, which are nitrogen-containing heterocycles. This compound features a piperidine ring substituted with a phenylethynyl group and a pentyl chain. Piperidines are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[1-(phenylethynyl)pentyl]- typically involves the following steps:

Industrial Production Methods

Industrial production methods for Piperidine, 1-[1-(phenylethynyl)pentyl]- are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[1-(phenylethynyl)pentyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidines, substituted phenylethynyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[1-(phenylethynyl)pentyl]- is unique due to the presence of both the phenylethynyl group and the pentyl chain, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets and enhances the compound’s potential as a therapeutic agent .

Properties

CAS No.

848598-55-0

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

1-(1-phenylhept-1-yn-3-yl)piperidine

InChI

InChI=1S/C18H25N/c1-2-3-12-18(19-15-8-5-9-16-19)14-13-17-10-6-4-7-11-17/h4,6-7,10-11,18H,2-3,5,8-9,12,15-16H2,1H3

InChI Key

YCWVRBKNGSLXND-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#CC1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.